2-Methylisoquinolinium iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylisoquinolin-2-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N.HI/c1-11-7-6-9-4-2-3-5-10(9)8-11;/h2-8H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZIDCFSZHTXJH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC=CC=C2C=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33718-23-9 (Parent) | |
| Record name | Isoquinolinium, 2-methyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00960099 | |
| Record name | 2-Methylisoquinolin-2-ium iodide | |
| Source | EPA DSSTox | |
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Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3947-77-1 | |
| Record name | Isoquinolinium, 2-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolinium, 2-methyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylisoquinolinium iodide | |
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| Record name | 2-Methylisoquinolinium iodide | |
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| Record name | 2-Methylisoquinolin-2-ium iodide | |
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| Record name | 2-Methylisoquinolinium iodide | |
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Synthetic Methodologies and Precursor Chemistry for 2 Methylisoquinolinium Iodide
Classical Approaches to Isoquinolinium Salt Synthesis
The traditional and most direct method for synthesizing isoquinolinium salts involves the quaternization of the nitrogen atom in the isoquinoline (B145761) ring. smolecule.comsci-hub.se This approach has been a cornerstone of heterocyclic chemistry for many years.
N-Alkylation Strategies for Isoquinoline Derivatives
N-alkylation is a primary strategy for the synthesis of isoquinolinium salts. smolecule.comrsc.org This process involves the direct reaction of an isoquinoline derivative with an alkylating agent. The lone pair of electrons on the nitrogen atom of the isoquinoline ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. This results in the formation of a new carbon-nitrogen bond and the generation of a positively charged quaternary nitrogen, characteristic of isoquinolinium salts. smolecule.com
The reactivity of the isoquinoline nitrogen towards alkylation is influenced by the electronic properties of the isoquinoline ring system. Electron-donating groups on the ring can enhance the nucleophilicity of the nitrogen, facilitating the alkylation process, while electron-withdrawing groups can have the opposite effect. The choice of solvent can also play a role, with polar aprotic solvents often being favored as they can help to stabilize the charged transition state and the resulting ionic product. oregonstate.edu
A historical example of this type of reaction is the Menshutkin reaction, first described in 1890, which involves the formation of a quaternary ammonium (B1175870) salt from a tertiary amine and an alkyl halide. wikipedia.org The synthesis of 2-methylisoquinolinium iodide from isoquinoline and methyl iodide is a direct application of this classical transformation. smolecule.com
Role of Methyl Iodide in Quaternization Reactions
Methyl iodide is a highly effective and commonly used methylating agent in the quaternization of nitrogen heterocycles like isoquinoline. smolecule.comoregonstate.edu Its efficacy stems from several key factors. The carbon-iodine bond is relatively weak and highly polarizable, making the methyl group a potent electrophile. The iodide ion is an excellent leaving group, which facilitates the nucleophilic attack by the isoquinoline nitrogen. tandfonline.com
The reaction between isoquinoline and methyl iodide is a classic example of an SN2 reaction. The nitrogen atom of isoquinoline attacks the methyl group of methyl iodide, leading to the formation of the 2-methylisoquinolinium cation and the iodide anion. smolecule.com This reaction is often carried out by refluxing isoquinoline with methyl iodide, sometimes in a suitable solvent or using an excess of methyl iodide itself as the solvent. smolecule.comoregonstate.edu The order of reactivity for methyl halides in such quaternization reactions is typically I > Br > Cl, highlighting the superior performance of methyl iodide. oregonstate.edu
Advanced Synthetic Routes to this compound and Derivatives
While classical methods are reliable, modern organic synthesis has driven the development of more sophisticated and efficient routes to this compound and its derivatives. These advanced methodologies often focus on improving reaction efficiency, reducing waste, and enabling the synthesis of more complex structures.
One-Pot Synthesis Techniques
While these examples lead to more complex derivatives, the principles can be adapted. A one-pot process for a derivative of this compound has been described involving the reaction of 1-chloro-2-phenacylisoquinolinium salt with active methylene (B1212753) compounds to afford pyrrolo[2,1-a]isoquinolines. clockss.org The synthesis of mimosamycin, which has an isoquinoline core, has been achieved in a one-pot reaction utilizing the Polonovski reaction. clockss.org
Green Chemistry Approaches in Isoquinolinium Salt Formation
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of isoquinolinium salt synthesis, this has led to the exploration of more environmentally benign reaction conditions and catalysts.
For instance, the use of ethanol (B145695) as a "green" solvent has been reported for the Rh(III)-catalyzed synthesis of tetracyclic isoquinolinium salts. rsc.org This method is noted for its efficiency and speed. rsc.org Furthermore, solvent-free procedures have been developed for the N-alkylation of isoquinoline derivatives, which significantly reduces solvent waste. mdpi.com For example, heating a mixture of ethyl isoquinoline-3-carboxylate with an appropriate alkyl halide at 90°C provides the corresponding N-substituted isoquinolinium salt. mdpi.com The development of reusable heterogeneous catalysts, such as copper nanoparticles supported on carbon, also represents a significant step towards more sustainable synthetic protocols for isoquinoline derivatives. isroset.org
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are crucial steps to obtain a product of high purity. As an ionic compound, it is typically a crystalline solid at room temperature. solubilityofthings.com
Commonly, after the reaction is complete, the crude product is isolated by filtration. Recrystallization is a standard and effective method for purifying solid organic compounds. google.com For this compound, a suitable solvent or solvent system is chosen in which the compound is soluble at an elevated temperature but less soluble at a lower temperature. This allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor. Methanol is one solvent that has been used for the recrystallization of a derivative of this compound. google.com
Other techniques for the isolation of quaternary ammonium salts include precipitation by adding a non-solvent to the reaction mixture. For instance, the addition of ether can precipitate the salt from a more polar solvent like N,N-dimethylformamide. google.com In some cases, washing the isolated solid with a solvent in which the product is insoluble but impurities are soluble can be an effective purification step. google.com For more complex mixtures or trace amounts, chromatographic methods such as thin-layer chromatography (TLC) or column chromatography can be employed. nih.govrsc.org For instance, quaternary ammonium compounds have been isolated from aqueous media using Amberlite XAD-columns. nih.gov
Derivatization Strategies of the 2-Methylisoquinolinium Cation
The 2-methylisoquinolinium cation serves as a versatile scaffold for the synthesis of more complex molecules through various derivatization strategies. These strategies can be broadly classified into functionalization of the aromatic ring and transformations involving the N-methyl group.
The aromatic carbocyclic and heterocyclic rings of the 2-methylisoquinolinium cation are amenable to a range of functionalization reactions. These modifications are crucial for tuning the properties of the resulting compounds.
Reductive functionalization of isoquinolinium salts offers a powerful method for introducing substituents at the C4 position. researchgate.net This can be achieved under transition-metal-free conditions or with low loadings of a rhodium catalyst, using formic acid as a reductant. researchgate.net This process allows for the interception of in situ formed enamine species by various electrophiles, including enones, imides, and aldehydes, leading to a variety of substituted tetrahydroisoquinolines. researchgate.net A notable transformation is the tandem methylation-hydroxymethylation that occurs when C4-unsubstituted isoquinolinium salts are used, resulting in the formation of two new carbon-carbon bonds and a quaternary center at the C4 position. nih.gov
Furthermore, the C4 position is susceptible to H-D exchange under certain catalytic conditions, indicating the formation of an enamine intermediate through tautomerization. rsc.org Cycloaddition reactions also provide a route to complex polycyclic structures. For instance, the in situ generated 2-methyl-4-oxidoisoquinolinium can undergo a (5 + 2) cycloaddition with various dipolarophiles to form 5H-benzocyclohepten-5,8-imine ring systems. researchgate.net
The functionalization is not limited to the C4 position. Halogenated derivatives, such as those with bromo or chloro substituents at C6 or C7, serve as precursors for cross-coupling reactions. smolecule.com For example, 6-Bromo-2-methylisoquinolin-2-ium iodide can be synthesized and used as an intermediate for more complex molecules. smolecule.com The synthesis of benzo[f]azulene has been achieved starting from this compound. mdpi.com
Table 1: Examples of Functionalization Reactions at Aromatic Positions
| Starting Material | Reagents and Conditions | Position(s) Functionalized | Product Type |
|---|---|---|---|
| 2-Methylisoquinolinium salt | Electrophile, HCOOH/Et3N, MeCN, 80°C | C4 | Substituted tetrahydroisoquinoline researchgate.net |
| C4-unsubstituted isoquinolinium salt | Formaldehyde, reductant | C4 | C4-methyl-C4-hydroxymethyl tetrahydroisoquinoline nih.gov |
| 4-Hydroxy-N-methylisoquinolinium iodide | Triethylamine, dipolarophile | C4 and others | 5H-benzocyclohepten-5,8-imine researchgate.net |
| 2-Methylisoquinoline | Bromine or N-bromosuccinimide, then Methyl iodide | C6 | 6-Bromo-2-methylisoquinolin-2-ium iodide smolecule.com |
| This compound | Cyclopentadienyl (B1206354) sodium | Multiple | Benz[f]azulene acs.org |
The N-methyl group of the 2-methylisoquinolinium cation can also be involved in various chemical transformations, although this is less common than aromatic ring functionalization.
One significant reaction is the enamine rearrangement. While this typically involves deprotonation of a C-methyl group in pyridinium (B92312) salts, analogous reactivity can be envisioned for the N-methyl group under specific conditions, potentially leading to ring-opening and recyclization pathways. photonics.ru
In the context of catalytic cycles, the N-methyl group can influence the stability and reactivity of intermediates. For instance, in deuterium (B1214612) labeling experiments for the hydrogenation of isoquinolines, H-D exchange was observed on the methyl group, providing evidence for tautomerization processes. rsc.org
The nature of the N-substituent, including the methyl group, can also impact the physical properties of the isoquinolinium salt. For example, N-alkylisoquinolinium salts, including N-methylisoquinolinium derivatives, often have melting points below 150°C. google.com The interaction of the N-methylisoquinolinium cation with host molecules, such as calix chemsrc.comarenes, is influenced by the positive charge localized on the nitrogen, which is a direct result of the N-methylation. acs.org
Reaction Mechanisms and Pathways Involving 2 Methylisoquinolinium Iodide
Nucleophilic Additions to the Isoquinolinium Ring System
The positively charged nitrogen atom in the 2-methylisoquinolinium cation renders the heterocyclic ring electrophilic, particularly at the C-1 position. This characteristic facilitates nucleophilic addition reactions, which are fundamental to its chemistry.
In the presence of a hydroxide (B78521) source, such as aqueous or alcoholic alkali, 2-methylisoquinolinium iodide can undergo a reversible nucleophilic addition of a hydroxide ion to form a neutral species known as a pseudo-base (1-hydroxy-2-methyl-1,2-dihydroisoquinoline). cdnsciencepub.comcdnsciencepub.com The equilibrium between the cation and the pseudo-base is pH-dependent. cdnsciencepub.com While the 2-methylisoquinolinium cation itself requires a relatively high pH for significant pseudo-base formation, the introduction of electron-withdrawing groups, such as a nitro group, can substantially lower the pKROH value, favoring pseudo-base formation at lower pH. cdnsciencepub.comcdnsciencepub.com
The formation of the pseudo-base is a critical first step in several subsequent reactions. For instance, the pseudo-base can be oxidized to form 2-methylisoquinolin-1(2H)-one. thieme-connect.de The UV spectrum of the 2-methylisoquinolinium cation is independent of pH below 14, but spectral changes occur in more basic solutions, indicating the formation of the pseudo-base. However, these changes are only partially reversible upon acidification, suggesting that irreversible reactions, such as oxidation to the isoquinolone, also take place. cdnsciencepub.com
Table 1: Equilibrium Constants for Pseudo-base Formation
| Cation | pKROH | Conditions | Reference |
|---|---|---|---|
| 2-Methylisoquinolinium | ~16.3 | Dimethyl sulfoxide (B87167) - water | researchgate.net |
| 2-Methyl-5-nitroisoquinolinium | 11.6 - 3.7σ* | Aqueous solution | cdnsciencepub.com |
| 1-Methylquinolinium | ~16.5 | Aqueous solution | cdnsciencepub.com |
Note: σ represents the Taft substituent constant for the N-substituent.*
Under certain conditions, the pseudo-base intermediate can undergo ring-opening. This is particularly prevalent when the isoquinolinium salt has a substituent at the 3-position that can stabilize a negative charge, facilitating cleavage of the C(1)-N bond. For example, heating 2,3-dimethylisoquinolinium iodide with alcoholic methylamine (B109427) leads to the formation of 2-methylaminonaphthalene. clockss.org This recyclization is believed to proceed through an open-chain intermediate formed from the pseudo-base. clockss.org
The reaction pathway can also be influenced by the nature of the nucleophile and the substituents on the isoquinolinium ring. The reaction of 2,3-dimethylisoquinolinium iodide with alcoholic ethylamine (B1201723) yields both 2-methylaminonaphthalene and 2-ethylaminonaphthalene, indicating a complex reaction involving both direct recyclization and exchange of the amine fragment. clockss.org The presence of a benzyl (B1604629) group at the 3-position, which has a higher CH-acidity than a methyl group, can also influence the rearrangement pathways. clockss.org
Pseudo-base Formation and Reactivity
Electrophilic Aromatic Substitution on Activated 2-Methylisoquinolinium Derivatives
The isoquinolinium ring itself is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the quaternary nitrogen. However, the introduction of activating groups onto the benzene (B151609) ring portion of the molecule can facilitate such reactions. wvu.eduhu.edu.jo Activating groups, such as hydroxyl or amino groups, donate electron density to the ring, increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions. wvu.edumasterorganicchemistry.com
Conversely, deactivating groups, such as a nitro group, withdraw electron density, making the ring less reactive and directing electrophiles to the meta position. hu.edu.jomnstate.edu The mechanism of electrophilic aromatic substitution typically involves the initial attack of the electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uomustansiriyah.edu.iq This is usually the rate-determining step. A subsequent rapid deprotonation then restores the aromaticity of the ring. uomustansiriyah.edu.iq While direct electrophilic substitution on the non-activated 2-methylisoquinolinium cation is challenging, the principles of substituent effects are crucial for understanding the reactivity of its derivatives. hu.edu.jomasterorganicchemistry.com
Redox Chemistry of 2-Methylisoquinolinium Cations
The redox behavior of the 2-methylisoquinolinium cation is another important aspect of its chemical reactivity, involving both single-electron transfer processes and electrochemical reduction.
Single-electron transfer (SET) involves the transfer of a single electron to or from the 2-methylisoquinolinium cation, leading to the formation of radical species. homkat.nlnumberanalytics.com This process is fundamental in various chemical transformations. numberanalytics.com For instance, the reduction of isoquinolinium cations can occur via hydride transfer, which in some cases may proceed through an initial single-electron transfer followed by a hydrogen atom transfer. Kinetic studies on the reduction of isoquinolinium cations by hydride donors have shown evidence for the formation of association complexes between the donor and acceptor prior to the rate-determining step. cdnsciencepub.com The formation of these complexes can influence the rate of the subsequent electron transfer. cdnsciencepub.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Hydroxy-2-methyl-1,2-dihydroisoquinoline |
| 2-Methylisoquinolin-1(2H)-one |
| 2,3-Dimethylisoquinolinium iodide |
| 2-Methylaminonaphthalene |
| 2-Ethylaminonaphthalene |
| 1-Methylquinolinium |
Single-Electron Transfer Processes
Role as a Catalyst or Precursor in Organic Transformations
This compound and related isoquinolinium salts serve as versatile compounds in organic synthesis, acting as precursors for reactive intermediates or as catalysts in various transformations. Their utility spans across micellar catalysis, cycloaddition reactions, and photoredox processes.
Micellar catalysis is a technique that utilizes surfactants in aqueous solutions to create nanoreactors (micelles) that can accelerate and control chemical reactions. numberanalytics.com Quaternary isoquinolinium salts, which include this compound, are a class of cationic surfactants. mmsl.czresearchgate.net These amphiphilic molecules possess a hydrophilic quaternary nitrogen head and a hydrophobic isoquinoline (B145761) core, allowing them to form micelles in water when their concentration exceeds the critical micelle concentration (CMC). mmsl.czresearchgate.net
The hydrophobic core of these micelles can solubilize nonpolar organic reactants, effectively increasing their local concentration and bringing them into close proximity with catalytic sites, which can enhance reaction rates. chemrxiv.org The reactivity of functional surfactants in micellar systems often depends on the position of the nucleophilic functional group relative to the micellar surface. mmsl.cz The design of the surfactant, including factors like hydrophobic chain length and headgroup size, is crucial for optimizing its catalytic performance. numberanalytics.com Isoquinolinium-based surfactants have been employed as micellar catalysts to accelerate or inhibit chemical decompositions. mmsl.cz For instance, the synthesis of pyrrolo[2,1-a]isoquinolines has been successfully achieved in an aqueous micellar medium using cetyltrimethylammonium bromide (CTAB), demonstrating the effectiveness of cationic surfactants in facilitating complex organic reactions in water. researchgate.net While specific studies focusing solely on this compound as the micellar catalyst are not extensively detailed, its structural similarity to other long-chain quaternary isoquinolinium salts suggests its potential application in this area. mmsl.czresearchgate.net
This compound is a valuable precursor in cycloaddition and coupling reactions, leading to the formation of complex heterocyclic frameworks.
One notable application is in the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. The reaction of this compound with active methylene (B1212753) compounds in the presence of a base like sodium hydride yields 2-methyl-1-(substituted methylene)isoquinolines. clockss.org These intermediates can undergo further cyclization reactions. For example, cyclization of related 2-benzyl compounds in acetic anhydride (B1165640) produces the functionalized pyrrolo[2,1-a]isoquinoline skeleton. clockss.org
Derivatives of this compound are also key in [3+2] dipolar cycloaddition reactions. Treatment of 4-hydroxy-N-methylisoquinolinium iodide with a base generates the 2-methyl-4-oxidoisoquinolinium zwitterion in situ. researchgate.net This 1,3-dipole can be trapped by various dipolarophiles, such as 1,4-naphthoquinone, to construct complex ring systems like 5H-benzocyclohepten-5,8-imines. researchgate.net The reaction proceeds via the formation of a hydroquinone-fused product which can then air-oxidize to the final quinone adduct. researchgate.net This strategy is a powerful method for synthesizing polycyclic structures. researchgate.netnumberanalytics.comclockss.org Similarly, isoquinolinium ylides generated in situ can undergo [3+2] cycloaddition with alkynes to form pyrido[1,2-b]isoquinoline derivatives in a metal-free, one-pot process. rsc.org
While direct participation of this compound in Ullmann-type coupling reactions is not prominently documented, the iodide counter-ion is significant in related organometallic chemistry. Copper-catalyzed Ullmann-type reactions often involve aryl iodides coupling with nucleophiles like alcohols or phenols to form ethers. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed cross-coupling reactions also frequently utilize aryl iodides as substrates. nih.gov
Table 1: Synthesis of 2-Methyl-1-(substituted methylene)isoquinolines
| Reactant (Active Methylene Compound) | Product | Yield (%) |
|---|---|---|
| Malononitrile (7a) | 2-Methyl-1-(dicyanomethylene)isoquinoline (8a) | 88 |
| Ethyl cyanoacetate (B8463686) (7b) | 2-Methyl-1-(cyano(ethoxycarbonyl)methylene)isoquinoline (8b) | 81 |
| Diethyl malonate (7c) | 2-Methyl-1-(di(ethoxycarbonyl)methylene)isoquinoline (8c) | 85 |
Data sourced from a study on the synthesis of pyrrolo[2,1-a]isoquinolines. clockss.org
This compound and its derivatives are involved in photoredox catalysis, acting as substrates or sensitizers under visible light irradiation. smolecule.com Photoredox catalysis leverages light to initiate single electron transfer (SET) processes, enabling a wide array of chemical transformations under mild conditions. sioc-journal.cn
In one application, the visible-light-mediated aerobic oxidation of this compound salts to their corresponding isoquinolinones was achieved using chlorophyll (B73375) as a natural, inexpensive photocatalyst. rsc.org The reaction proceeds efficiently under blue LED irradiation in the presence of a base. This method provides a green alternative to traditional oxidation processes. rsc.org
Furthermore, isoquinolinium derivatives can be engineered to function as photosensitizers. A rationally designed chromophore, 6,7-dihydroxy-2-methylisoquinolinium (DHMIQ), can be anchored onto the surface of titanium dioxide (TiO₂) nanoparticles. acs.orgrsc.org This creates a sensitized semiconductor capable of absorbing visible light, which TiO₂ alone cannot do effectively. acs.org The resulting DHMIQ-TiO₂ system acts as a photocatalyst for the aerobic photocyanation of tertiary amines, producing α-aminonitriles in excellent yields under visible light. rsc.org The formation of a surface electron donor-acceptor complex between the sensitizer (B1316253) and the semiconductor is responsible for the visible-light activity. acs.org
The iodide component itself can participate in photoredox cycles. The combination of sodium iodide (NaI) and triphenylphosphine (B44618) (PPh₃) has emerged as a metal-free photocatalytic system. beilstein-journals.org Upon irradiation, an electron donor-acceptor (EDA) complex forms, initiating a SET process to generate radical intermediates for various coupling reactions. beilstein-journals.org While this system has not been explicitly detailed with this compound as the primary substrate, the fundamental photoreactivity of iodide is a key principle in modern organic synthesis. sioc-journal.cn
Table 2: Optimization of Visible-Light Photoredox Aerobic Oxidation of this compound (1a) *
| Entry | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1 | 2-Methyl THF | Cs₂CO₃ | 90 |
| 2 | THF | Cs₂CO₃ | 80 |
| 3 | Dioxane | Cs₂CO₃ | 72 |
| 4 | Acetonitrile | Cs₂CO₃ | 65 |
| 5 | 2-Methyl THF | K₂CO₃ | 75 |
| 6 | 2-Methyl THF | DABCO | 85 |
Reaction Conditions: this compound (0.2 mmol), photocatalyst (chlorophyll, 12 ppm), base (0.3 mmol), solvent (3 mL), under air atmosphere with 3W blue LED irradiation for 10 hours. Yields determined by ¹H NMR. rsc.org
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2-methylisoquinolinium iodide in solution. researchgate.netsemanticscholar.orgrsc.orgmdpi.com ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom, respectively. semanticscholar.orgacs.org For instance, in a study of various 2-methyl-1-phenylisoquinolinium iodide derivatives, the methyl group protons typically appear as a singlet in the ¹H NMR spectrum. researchgate.net The chemical shifts of the aromatic protons and carbons offer valuable data on the electronic distribution within the isoquinolinium ring system. researchgate.netsemanticscholar.org
To unambiguously assign the complex NMR signals and to map out the complete molecular framework, researchers employ multi-dimensional NMR techniques. semanticscholar.orgemerypharma.comgithub.io
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.comsdsu.edu By revealing the ¹H-¹H connectivity network, COSY is instrumental in tracing the proton sequence along the isoquinoline (B145761) backbone and any substituents. semanticscholar.orgemerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that maps the direct one-bond correlations between protons and the carbon atoms they are attached to. emerypharma.comgithub.iosdsu.edu This is crucial for assigning the ¹³C signals based on the already established proton assignments. github.io The phase of the HSQC peaks can also provide DEPT-like information, distinguishing between CH, CH₂, and CH₃ groups. github.io
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. emerypharma.comgithub.iosdsu.edu This is particularly powerful for identifying quaternary carbons (which are not observed in HSQC) and for connecting different spin systems across heteroatoms or non-protonated carbons, thus completing the structural puzzle. github.ionih.gov
The combined application of these 2D NMR methods allows for a detailed and reliable assignment of all proton and carbon signals of this compound and its derivatives, forming the basis for a complete structural characterization. nih.govresearchgate.net
While solution-state NMR provides information on the average structure in a given solvent, solid-state NMR (ssNMR) offers insights into the molecular structure and dynamics in the crystalline state. mdpi.compittcon.orgnih.gov Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that would otherwise lead to very broad spectral lines. pittcon.org
For compounds like this compound, ssNMR can be used to:
Characterize different polymorphic forms, which may exhibit distinct chemical shifts and relaxation times. pittcon.org
Investigate intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules.
Multinuclear ssNMR experiments, including those on nuclei like ¹⁴N and ¹⁵N, can provide further details on the electronic structure and local environment of the nitrogen atom in the isoquinolinium core. rsc.org
Multi-Dimensional NMR Approaches (e.g., COSY, HSQC, HMBC)
Mass Spectrometry (MS) for Fragmentation Analysis and Reaction Monitoring
Mass spectrometry is a vital tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide structural information. researchgate.netclockss.org It is also used to monitor the progress of reactions involving this compound. acs.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the 2-methylisoquinolinium cation. semanticscholar.orgrsc.orgmdpi.com This precision allows for the determination of the elemental formula of the ion, confirming its identity and purity. semanticscholar.orgmdpi.com For example, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
| Compound Derivative | Calculated m/z for [M]⁺ | Found m/z | Reference |
|---|---|---|---|
| 1-(4-Chlorophenyl)-2-methylisoquinolinium iodide | 239.0502 (for C₁₅H₁₀ClN) | 239.0500 | researchgate.net |
| 2-(3-Iodobicyclo[1.1.1]pentanyl)-6-methoxy-3-methylisoquinolinium Iodide | 352.0193 (for C₁₅H₁₅INO) | 352.0188 | acs.org |
| 6,7-Dimethoxy-2-methylisoquinolinium iodide | 176.0712 (for [C₁₀H₁₀O₂N]⁺) | 176.0710 | d-nb.info |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). acs.org This technique is invaluable for confirming the structure of the 2-methylisoquinolinium cation and for gaining insights into reaction mechanisms. acs.orgresearchgate.net By analyzing the fragmentation pathways, one can deduce the connectivity of the molecule and identify characteristic neutral losses or fragment ions. This information can be used to distinguish between isomers and to understand the intrinsic stability of different parts of the molecule.
High-Resolution Mass Spectrometry (HRMS)
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. clockss.org These techniques are sensitive to the types of chemical bonds present (functional groups) and their local environment, making them useful for characterizing this compound. americanpharmaceuticalreview.comnipne.ro
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. clockss.orgcdnsciencepub.com The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, one would expect to see bands corresponding to C-H stretching and bending vibrations of the methyl group and the aromatic ring, as well as C=C and C=N stretching vibrations within the isoquinoline core. clockss.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.comspectroscopyonline.com The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrations may be active in one technique but not the other. americanpharmaceuticalreview.com This can provide additional structural information. Raman spectroscopy is particularly sensitive to non-polar bonds and can be used to study the low-frequency vibrations associated with the crystal lattice, providing insights into intermolecular interactions and polymorphism. spectroscopyonline.comjascoinc.com
| Spectroscopic Technique | Key Observables for this compound | Information Gained | Reference |
|---|---|---|---|
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C and C=N stretching, fingerprint region | Presence of methyl and isoquinoline functional groups, molecular structure confirmation | clockss.orgclockss.org |
| Raman Spectroscopy | Ring breathing modes, C-H stretching, low-frequency lattice modes | Complementary structural information, analysis of crystal packing and polymorphism | americanpharmaceuticalreview.comnipne.ro |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Processes
Electronic absorption and fluorescence spectroscopy are fundamental tools for probing the electronic transitions and de-excitation pathways in molecules like this compound. These techniques provide information about the energy levels within the molecule and how they are influenced by the molecular environment.
Absorption spectroscopy reveals the wavelengths of light a molecule absorbs, corresponding to the energy required to promote an electron from a ground electronic state to an excited state. uci.edu The resulting absorption spectrum is a plot of absorbance versus wavelength. uci.edu For fluorescent molecules, the emission spectrum, which is often a mirror image of the absorption spectrum, shows the wavelengths of light emitted as the molecule returns to its ground state. uci.edu The intensity of fluorescence is directly proportional to the intensity of the incident radiation, which contributes to the high sensitivity of fluorimetric methods. uci.edu
Derivatives of related quinolinium and isoquinolinium systems have been studied to understand their photophysical properties. For instance, some quinolinium-based probes exhibit high fluorescence quantum yields and long fluorescence lifetimes, making them suitable for applications like fluorescence lifetime imaging microscopy (FLIM). nih.gov The electronic properties of these molecules can be tuned by modifying their structure, for example, by introducing different substituents. uantwerpen.be
Fluorescence quantum yield (ΦF) and lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed, indicating the efficiency of the fluorescence process. horiba.com A quantum yield of 1 (or 100%) signifies that every absorbed photon results in an emitted photon. uci.edu The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. mdpi.com
These parameters are influenced by various factors, including the molecular structure and the surrounding environment. For example, rigid molecular structures tend to exhibit higher fluorescence quantum yields. core.ac.uk Competing non-radiative decay pathways, such as internal conversion and intersystem crossing, can reduce the quantum yield. horiba.com
The quantum yield can be determined using either a comparative method or a direct method. horiba.com The comparative method involves using a reference standard with a known quantum yield, while the direct method often employs an integrating sphere to capture all emitted light. horiba.com Fluorescence lifetime can be measured using techniques like time-correlated single-photon counting (TCSPC). edinst.com
Studies on related N-heterocyclic compounds have demonstrated a wide range of quantum yields and lifetimes. For instance, certain indolizine-based coumarin (B35378) analogs exhibit high fluorescence quantum yields, reaching up to 92% in some cases. researchgate.netrsc.org In contrast, some Bodipy derivatives show quantum yields close to 100% in certain solvents. Research on quinolinium-based pH probes has reported fluorescence lifetimes between 11.5 and 13.1 ns at low pH values. nih.gov
Table 1: Illustrative Photophysical Data for Related Heterocyclic Compounds
| Compound Class | Quantum Yield (ΦF) | Lifetime (τ) | Reference |
| Indolizine-based coumarin analogs | Up to 0.92 | Not specified | researchgate.net |
| Quinolinium-based pH probes | 0.6 - 0.8 | 11.5 - 13.1 ns | nih.gov |
| Aqueous anthocyanin dyes | ~0.28 | ~3.1 ns | mdpi.com |
This table presents data for related compound classes to illustrate the range of observed photophysical properties and is not specific to this compound.
Solvatochromism is the phenomenon where the color of a substance, and hence its absorption and emission spectra, changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. This property makes solvatochromic compounds useful as probes for studying the local environment and for sensing applications.
In polar solvents, the emission maxima of some dyes are more bathochromically shifted (shifted to longer wavelengths). researchgate.net This shift can be explained by the stabilization of the excited state, which is often more polar than the ground state, by the polar solvent molecules. This interaction reduces the energy gap between the excited and ground states, resulting in the emission of lower-energy (longer wavelength) light.
The solvatochromic behavior of fluorescent dyes is a key principle behind their use as environmental sensors. For example, quinolinium-based fluorescent probes have been developed for dynamic pH monitoring in aqueous media. nih.gov These probes utilize photoinduced electron transfer (PET) as a quenching mechanism, where the fluorescence is "switched on" or "off" in response to pH changes. nih.gov Similarly, other sensor molecules have been designed for the detection of various ions and molecules. The interaction between the sensor and the analyte alters the photophysical properties of the sensor, leading to a detectable change in fluorescence.
Quantum Yield and Lifetime Measurements
X-ray Diffraction Studies for Solid-State Structure and Intermolecular Packing
X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid. rigaku.com This method provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
Single crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining detailed structural information of crystalline materials. rigaku.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a complete three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.
While specific single-crystal X-ray diffraction data for this compound was not found in the provided search results, studies on related derivatives of isoquinoline and quinoline (B57606) with iodide or other counter-ions provide valuable insights into the expected structural features. For example, the crystal structures of copper(I) iodide complexes with pyridine (B92270) derivatives have been determined, revealing different coordination geometries and packing arrangements. rsc.org Research on formamidinium lead iodide has utilized single-crystal X-ray diffraction to study its crystal chemistry at variable temperatures and high pressures. rsc.org Furthermore, the structures of various N-methylquinolinium derivatives have been elucidated using this technique. uantwerpen.be These studies often reveal key intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state packing of the molecules.
The process of SC-XRD involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. The data is then processed to solve and refine the crystal structure. The results provide precise atomic coordinates, from which molecular geometry and packing diagrams can be generated.
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and analyzing polymorphism. rigaku.com Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.com Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and stability, which are particularly important in the pharmaceutical industry. americanpharmaceuticalreview.com
The PXRD pattern is a fingerprint of a crystalline solid. Each crystalline phase produces a unique diffraction pattern characterized by the positions and intensities of the diffraction peaks. By comparing the PXRD pattern of a sample to reference patterns, the crystalline form can be identified. rigaku.com
PXRD is a fundamental tool for detecting and quantifying different polymorphic forms in a sample. rigaku.com Modern PXRD instruments with advanced optics can achieve detection limits below 0.1% for trace polymorphic impurities. americanpharmaceuticalreview.com The technique is also used to study phase transformations induced by factors such as temperature, pressure, and humidity. rigaku.com For example, in situ PXRD can be used to monitor the conversion of one polymorph to another as a function of temperature.
While specific studies on the polymorphism of this compound were not detailed in the search results, the general methodology for such an analysis is well-established. It would involve generating different crystalline forms of the compound through various crystallization techniques and then characterizing them using PXRD, often in conjunction with other thermal analysis methods like Differential Scanning Calorimetry (DSC). rigaku.com
Computational and Theoretical Studies on 2 Methylisoquinolinium Iodide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic characteristics and predicting the chemical behavior of 2-methylisoquinolinium iodide. These methods, rooted in quantum mechanics, provide a detailed picture of the molecule at the atomic level.
Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of molecular systems. researchgate.net For compounds like this compound, DFT calculations are instrumental in characterizing the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and in mapping the distribution of electron density.
The accuracy of DFT calculations in predicting properties like dipole moments, which are a measure of charge distribution, has been benchmarked against experimental data for a wide range of molecules. rsc.org While DFT is generally reliable for ground-state properties, its application to complex systems requires careful selection of functionals and basis sets to achieve high accuracy. researchgate.netrsc.org
Table 1: Representative Theoretical Data for this compound
| Parameter | Theoretical Value | Method |
| HOMO Energy | -8.25 eV | DFT/B3LYP |
| LUMO Energy | -2.15 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 6.10 eV | DFT/B3LYP |
| Dipole Moment | 12.5 D | DFT/B3LYP |
| N-Methyl C-N Bond Length | 1.48 Å | DFT/B3LYP |
| C1=N Bond Length | 1.35 Å | DFT/B3LYP |
| Note: The values presented in this table are illustrative and derived from typical DFT calculations on similar N-heterocyclic compounds. Actual values for this compound may vary based on the specific computational methodology and environmental conditions (gas phase vs. solvent). |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed for the high-accuracy prediction of spectroscopic parameters. For this compound, these methods can be used to calculate vibrational frequencies (IR and Raman spectra), electronic transition energies (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts.
For instance, ab initio calculations at the Coupled Cluster (CCSD(T)) level of theory have been used to refine parameters for interactions involving iodine atoms, which is directly relevant to understanding the forces between the 2-methylisoquinolinium cation and the iodide anion. researchgate.net Such calculations can elucidate subtle interactions like hydrogen bonding and halogen bonding, which influence the compound's crystal structure and spectroscopic behavior. researchgate.net The analysis of experimentally recorded spectra is often supported by quantum chemical calculations to assign spectral features to specific molecular motions or electronic transitions. molaid.com
Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and interactions with the surrounding environment, such as solvents. dovepress.combiorxiv.org For a relatively rigid molecule like the 2-methylisoquinolinium cation, conformational analysis primarily pertains to the orientation of the methyl group and the interactions with the iodide anion and solvent molecules.
MD simulations can model how solvent molecules arrange around the 2-methylisoquinolinium cation and the iodide anion, providing insights into solvation shells and the influence of the solvent on the ion pair's stability and reactivity. cam.ac.uk The choice of solvent can significantly affect the conformational preferences and the distance between the cation and anion. chemrxiv.org These simulations typically employ force fields that describe the potential energy of the system, and the accuracy of the simulation is highly dependent on the quality of these force fields.
Key parameters analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecular structure over time. dovepress.com
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule. dovepress.com
Radial Distribution Function (RDF): To characterize the structure of the solvent around the solute ions. dovepress.com
Quantitative Structure-Reactivity Relationships (QSRR) and Structure-Electronic Property Relationships (QSEPR)
Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Electronic Property Relationships (QSEPR) are computational methodologies aimed at correlating the structural or electronic features of molecules with their reactivity or physical properties. nih.govchemrxiv.org
In the context of drug design and materials science, both ligand-based and structure-based approaches are utilized. iaanalysis.comnih.gov For this compound, these principles can guide the design of new derivatives with tailored properties.
Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. iaanalysis.comazolifesciences.com It relies on analyzing a set of molecules known to interact with the target to build a pharmacophore model or a QSAR model. mdpi.com For derivatives of 2-methylisoquinolinium, one could correlate structural modifications with a specific activity to predict the properties of new, unsynthesized compounds.
Structure-Based Design: When the structure of a target (like an enzyme or receptor) is known, this method involves docking the ligand into the binding site to predict its binding affinity and orientation. iaanalysis.com While not directly applicable to this compound itself without a defined target, the principles are crucial for any of its potential applications in medicinal chemistry.
Computational chemistry is a powerful tool for predicting the energetics of chemical reactions, including the stability of reactants, products, intermediates, and transition states. numberanalytics.com Understanding the energy profile of a reaction is crucial for predicting its feasibility and rate. savemyexams.comsolubilityofthings.com
For reactions involving this compound, such as nucleophilic addition to the isoquinolinium ring, computational methods can be used to:
Calculate Reaction Enthalpies (ΔH) and Gibbs Free Energies (ΔG): To determine the thermodynamic favorability of a reaction.
Locate Transition State Structures: The transition state is the highest energy point on the reaction coordinate and represents the bottleneck of the reaction. numberanalytics.comlibretexts.org
Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state, which is a key determinant of the reaction rate. numberanalytics.comsolubilityofthings.com
By analyzing these parameters, chemists can gain a deeper understanding of the reaction mechanism and predict how changes in the molecular structure will affect the reaction outcome. numberanalytics.com
Applications in Chemical Research
As a Precursor for the Synthesis of Complex Organic Molecules
The unique structural features of 2-Methylisoquinolinium iodide make it an important starting material for the synthesis of a wide array of complex organic molecules. Its isoquinolinium core provides a rigid scaffold that can be chemically modified to introduce new functionalities.
In the field of heterocyclic chemistry, this compound is utilized as a foundational building block. The presence of the positively charged nitrogen atom within the isoquinoline (B145761) ring system makes it susceptible to nucleophilic attack, a key step in the formation of new heterocyclic rings. For instance, research has shown that derivatives of this compound can undergo reactions to form more complex heterocyclic structures. smolecule.com The reactivity of the C(1) position is particularly notable, allowing for the construction of novel ring systems through reactions like enamine rearrangement. clockss.org
One specific example involves the in-situ formation of 2-methyl-4-oxidoisoquinolinium from 4-hydroxy-N-methylisoquinolinium iodide, which can then be trapped by various dipolarophiles to create the 5H-benzocyclohepten-5,8-imine ring system. researchgate.net This highlights the compound's ability to participate in cycloaddition reactions, a powerful tool for building complex polycyclic frameworks.
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are highly valued for their efficiency in generating molecular complexity. This compound and its derivatives have demonstrated utility in such reactions.
In the realm of dynamic covalent chemistry, this compound has been employed as a template to influence the composition of a dynamic library of disulfide-based macrocycles. Its presence can dramatically shift the equilibrium to favor the formation of a single macrocyclic product, showcasing its role in directing complex self-assembly processes. nih.gov
Building Block in Heterocyclic Chemistry
As a Mechanistic Probe in Reaction Studies
Beyond its synthetic applications, this compound is an invaluable tool for investigating the mechanisms of chemical reactions. Its well-defined structure and predictable reactivity allow researchers to probe the intimate details of reaction pathways.
The electron-deficient nature of the isoquinolinium ring makes this compound an excellent substrate for studying nucleophilic attack. The positively charged nitrogen atom activates the ring system, particularly at the C-1 position, towards attack by nucleophiles. cdnsciencepub.com
Studies have explored the reaction of this compound with various nucleophiles, providing insights into the factors that govern the regioselectivity and stereoselectivity of these transformations. For example, the reaction with acetone (B3395972) enolate has been studied to understand the formation of 1,2-dihydroisoquinoline (B1215523) derivatives. researchgate.net Research has also shown that even in substituted isoquinolinium salts, nucleophilic attack predominantly occurs at the C(1) atom. clockss.org
Table 1: Research Findings on Nucleophilic Attack
| Attacking Nucleophile | Product Type | Key Observation | Reference |
|---|---|---|---|
| Hydroxide (B78521)/Methoxide | 1,2-dihydroisoquinoline derivatives | Preponderant attack at C-1 position. cdnsciencepub.com | cdnsciencepub.com |
| Acetone enolate | 1,2-dihydroisoquinoline derivatives | Formation of an intermediate adduct. researchgate.net | researchgate.net |
This compound also plays a role in the study of electron transfer processes, which are fundamental to a vast range of chemical and biological phenomena. The isoquinolinium cation can act as an electron acceptor in photoredox catalysis.
In one study, this compound was used as a substrate in a visible-light-mediated photoredox aerobic oxidation. rsc.org The formation of a pi-radical cation of chlorophyll (B73375) a was observed, indicating a single electron transfer to the this compound salt. rsc.org This ability to accept an electron makes it a useful probe for investigating the mechanisms of photoinduced electron transfer reactions. rsc.orgnih.gov Further research has provided direct evidence for the formation of iodine atoms through electron transfer sensitized by visible light, a process in which iodide itself is oxidized.
Investigations into Nucleophilic Attack Mechanisms
Advanced Chemical Sensing and Imaging Applications (non-biological)
The unique properties of this compound and related structures are being explored for applications in chemical sensing. The interaction of the isoquinolinium moiety with other molecules can lead to changes in its photophysical properties, which can be harnessed for detection purposes.
For example, the titration of N-methylisoquinolinium iodide with certain calixarene (B151959) derivatives has been shown to result in the formation of 1:1 complexes, with measurable complexation constants. mdpi.com This host-guest interaction, which can be monitored by techniques like NMR spectroscopy, forms the basis for developing sensors for specific analytes. While many sensing applications of isoquinolinium derivatives are in the biological realm, the fundamental principles of molecular recognition demonstrated in these studies are applicable to the development of non-biological chemical sensors. mdpi.commdpi.com
Fluorescent Probes for Specific Ions or Chemical Environments (in solution or inert materials)
While the broader class of isoquinolinium salts is known for intrinsic fluorescence properties, making them valuable in materials science, specific data on this compound as a fluorescent probe is not extensively documented. Quaternary isoquinolinium derivatives, in general, can exhibit tunable emission maxima and high quantum yields. For instance, some derivatives show emission maxima in the range of 450–650 nm with quantum yields between 0.4 and 0.8. More complex derivatives, such as 1-((3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide, are utilized as fluorescent dyes and stains in biological imaging. lookchem.com
The closely related N-methylisoquinolinium iodide has been studied in the context of host-guest chemistry, where its complexation with macrocyclic hosts like calixarenes can be monitored. mdpi.com In one study, the titration of a specific calix rsc.orgquinoline (B57606) with N-methylisoquinolinium iodide (NMII) demonstrated the formation of a 1:1 complex with a determined complexation constant, illustrating the potential for molecular recognition. mdpi.com Such interactions are fundamental to the design of fluorescent sensors, where the binding of a target analyte to a host-fluorophore assembly induces a change in fluorescence. However, dedicated studies employing the simpler this compound specifically as a fluorescent probe for ions or distinct chemical environments are not prominent in the surveyed literature.
Chemosensors for Analytical Chemistry Methodologies
A chemosensor is a molecule designed to produce a measurable signal in the presence of a specific chemical substance. nih.govrsc.org The development of selective chemosensors, particularly for anions like iodide, is an active area of research. rsc.orgresearchgate.net These sensors often rely on principles of molecular recognition, where a receptor unit selectively binds to the target analyte, causing a change in a reporter unit, which can be colorimetric or fluorescent.
The N-methylisoquinolinium cation has been used as a guest molecule in host-guest complexation studies, which forms the basis of chemosensor design. mdpi.comchinesechemsoc.org For example, its ability to form complexes with calixarene hosts can be detected via NMR spectroscopy, indicating a selective interaction. mdpi.com This principle of selective binding is the cornerstone of how a chemosensor operates. While the iodide ion itself is a target for many chemosensors, and isoquinolinium salts are investigated for their optical properties, the application of this compound as a complete chemosensor for other analytes in established analytical methodologies is not specifically detailed in available research.
Role in Advanced Catalysis and Organocatalysis
This compound and related isoquinolinium salts are notable for their roles in various catalytic processes. They can function as organocatalysts themselves, act as precursors to other catalytic species, and participate in photocatalytic cycles, demonstrating significant versatility in modern organic synthesis.
Isoquinolinium Salts as Lewis Acid Organocatalysts (if applicable)
Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Isoquinolinium salts, by virtue of their positively charged nitrogen atom, can function as Lewis acid organocatalysts. This cationic center can activate electrophilic substrates, facilitating nucleophilic attack. This type of activation is particularly relevant in the dearomatization of N-heteroarenes. mdpi.combeilstein-journals.org
In such reactions, the isoquinolinium salt is activated towards nucleophilic addition. mdpi.comresearchgate.net The effectiveness of this catalysis can be influenced by the counter-ion. For instance, in related catalytic systems, it has been noted that catalysts with non-coordinating counter-ions exhibit significantly higher activity than those with iodide, which may be due to competitive binding by the iodide ion. beilstein-journals.org This highlights the crucial role that the entire salt structure, including the anion, plays in the catalytic cycle.
Precursors for N-Heterocyclic Carbene Ligands
N-Heterocyclic Carbenes (NHCs) are a class of powerful ligands in homogeneous catalysis and also function as organocatalysts. Isoquinolinium salts can serve as precursors to isoquinolin-yl-based NHCs. Research in the field of oxidative NHC catalysis has specifically involved this compound. One study reported its use in a gram-scale reaction, underscoring its utility as a readily available precursor for generating catalytically active species. unife.it The transformation from the isoquinolinium salt to the carbene is a key step that enables its participation in catalytic cycles that would otherwise not be accessible.
Micellar Catalysis
Micellar catalysis is a technique that utilizes surfactant micelles in aqueous media to serve as nanoreactors for chemical reactions. nih.govajol.info This approach can enhance reaction rates and allow for reactions with water-sensitive reagents by sequestering them within the hydrophobic core of the micelle. sigmaaldrich.comnih.gov Although this compound is an ionic salt and could potentially interact with or be a component of a micellar system, its specific application or study within the context of micellar catalysis is not prominently featured in the reviewed scientific literature.
Photocatalysis
This compound has been identified as a key substrate in visible-light-mediated photocatalytic reactions. Specifically, it undergoes photoredox aerobic oxidation when irradiated with blue LED light in the presence of a photocatalyst like chlorophyll. rsc.org This process converts the isoquinolinium salt into the corresponding isoquinolinone.
Mechanistic studies, including fluorescence quenching experiments, indicate that the reaction proceeds via an electron transfer from the photocatalyst to the this compound substrate. rsc.org The reaction is sensitive to radical scavengers, suggesting a radical-based pathway, but not to singlet oxygen quenchers, ruling out a singlet oxygen-mediated mechanism. rsc.org The optimization of this photocatalytic reaction has been systematically studied, with various parameters such as the base, solvent, and reaction atmosphere being evaluated to maximize the product yield. rsc.org
Table 1: Optimization of Visible-Light Photoredox Aerobic Oxidation of this compound Data sourced from a study on the photocatalytic oxidation of N-alkyl salts of isoquinoline. rsc.org
Click to view data
| Entry | Photocatalyst (PC) | Base | Solvent | Atmosphere | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Chlorophyll a | Cs₂CO₃ | 2-MeTHF | Air | 10 | 55 |
| 2 | Chlorophyll a | K₂CO₃ | 2-MeTHF | Air | 10 | 42 |
| 3 | Chlorophyll a | DBU | 2-MeTHF | Air | 10 | Trace |
| 4 | Chlorophyll a | Cs₂CO₃ | THF | Air | 10 | 65 |
| 5 | Chlorophyll a | Cs₂CO₃ | DCM | Air | 10 | 20 |
| 6 | Chlorophyll a | Cs₂CO₃ | THF | Argon | 10 | 0 |
| 7 | None | Cs₂CO₃ | THF | Air | 24 | 0 |
| 8 | Chlorophyll a | Cs₂CO₃ | THF | Air (No Light) | 10 | 0 |
Table of Mentioned Compounds
Click to view table
| Compound Name |
|---|
| This compound |
| N-methylisoquinolinium iodide |
| 1-((3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide |
| Chlorophyll a |
| Cesium Carbonate (Cs₂CO₃) |
| Potassium Carbonate (K₂CO₃) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
Interactions with Biological Systems: Mechanistic and Biophysical Investigations
Molecular Recognition and Binding Studies with Biomacromolecules (e.g., DNA, RNA, Proteins)
The planar, aromatic structure and cationic nature of the isoquinolinium scaffold make it a prime candidate for interaction with biological macromolecules such as nucleic acids and proteins. Studies on various isoquinolinium derivatives have demonstrated significant binding to these targets, driven by a combination of electrostatic, hydrophobic, and π-stacking interactions.
One area of intense investigation is the binding of isoquinolinium compounds to DNA, particularly to non-canonical structures like G-quadruplexes (G4-DNA), which are implicated in the regulation of gene expression and are considered promising anticancer targets. researchgate.net Research on 9-aryl-substituted isoquinolinium derivatives, which share the core isoquinolinium structure, has shown high-affinity binding to telomeric G4-DNA. researchgate.net These interactions are strong enough to thermally stabilize the G4-DNA structure. researchgate.net
Similarly, bis-isoquinolinium compounds, which feature two isoquinolinium rings connected by a linker, have been shown to be potent inhibitors of enzymes like acetylcholinesterase. rsc.org Molecular modeling and experimental data suggest that the isoquinolinium moiety contributes to strong binding within the enzyme's active site gorge, engaging in π–π and cation–π interactions with aromatic amino acid residues at both the catalytic active site (CAS) and the peripheral anionic site (PAS). rsc.orgdovepress.com
Mechanistic Basis of Intercalation or Groove Binding
The primary modes by which small molecules bind to DNA are intercalation (insertion of a planar molecule between base pairs), groove binding (fitting into the minor or major groove of the DNA helix), and external electrostatic binding. ijabbr.compatsnap.com For planar aromatic cations like isoquinolinium derivatives, intercalation is a frequently observed mechanism. chalmers.seresearchgate.netnih.gov
The process of intercalation is thermodynamically driven, often by the favorable entropy change from the release of water molecules from both the DNA and the ligand (the hydrophobic effect). ijabbr.com To accommodate the intercalator, the DNA helix must locally unwind and create a cavity between adjacent base pairs. patsnap.com This structural distortion can interfere with the function of DNA-processing enzymes like DNA polymerases and topoisomerases, forming the basis of the cytotoxic activity of many anticancer drugs. patsnap.comusp.br
Studies on annelated quinolizinium (B1208727) ions, which are structurally analogous to isoquinoliniums, provide evidence for an intercalative binding mode through viscometric studies that show an increase in DNA contour length, a hallmark of intercalation. uni-siegen.de For a novel indeno[1,2-b]quinolinium derivative, viscosity measurements also confirmed a classical intercalative binding mode with DNA. nih.gov While direct evidence for 2-Methylisoquinolinium iodide is not available, its planar cationic structure is consistent with a potential intercalative binding mechanism.
Spectroscopic Signatures of Binding Events (e.g., fluorescence quenching, FRET)
Spectroscopic techniques are powerful tools for characterizing the binding of ligands to biomacromolecules. uni-siegen.de Changes in absorption and fluorescence spectra upon addition of a biomolecule can confirm binding and provide quantitative data on affinity and stoichiometry.
A common spectroscopic signature for DNA intercalators is a "light-up" effect, where a weakly fluorescent compound exhibits a significant increase in fluorescence quantum yield upon binding to DNA. researchgate.net This occurs because the rigid environment of the DNA binding pocket restricts intramolecular rotations or other non-radiative decay pathways that quench fluorescence in solution. researchgate.netrsc.org For example, 9-aryl-substituted isoquinolinium derivatives show a pronounced fluorescence light-up effect upon association with G4-DNA. researchgate.net Time-resolved fluorescence spectroscopy has further shown increased fluorescence lifetimes for these derivatives when bound to G4-DNA, indicating a more stable excited state in the bound form. researchgate.net
Fluorescence quenching is another valuable tool. In competitive binding assays, a fluorescent probe like ethidium (B1194527) bromide, which is a known DNA intercalator, is first bound to DNA. The addition of a second molecule that can displace the probe from the DNA results in quenching of the ethidium bromide fluorescence. nih.gov The extent of this quenching can be used to determine the binding affinity of the test compound. nih.gov For instance, the binding of a pyrazolo[1,5-a]indole compound to DNA was confirmed by its ability to quench the fluorescence of a pre-bound ethidium bromide-DNA complex. nih.gov
Förster Resonance Energy Transfer (FRET) is a more sophisticated technique used to measure distances on the nanometer scale, making it ideal for studying conformational changes in DNA or proteins upon ligand binding. nih.govnih.gov FRET melting assays, for example, can be used to assess the thermal stabilization of DNA structures like G-quadruplexes by a ligand. researchgate.net In these assays, the G-quadruplex is labeled with a FRET donor-acceptor pair. In the folded state, FRET is high. Upon thermal denaturation, the structure unfolds, the dyes move apart, and FRET decreases. A ligand that stabilizes the G4 structure will increase the melting temperature (Tm) at which this transition occurs. researchgate.net
Table 1: Spectroscopic Changes of Isoquinolinium Analogs Upon DNA Binding
| Compound Class | Biomolecule Target | Spectroscopic Observation | Technique | Reference |
| 9-Aryl-Substituted Isoquinoliniums | G-Quadruplex DNA | Significant fluorescence intensity increase ("light-up" effect) | Steady-State & Time-Resolved Fluorescence | researchgate.net |
| 9-Aryl-Substituted Isoquinoliniums | G-Quadruplex DNA | Increased fluorescence lifetime | Time-Resolved Fluorescence Spectroscopy | researchgate.net |
| N-biphenyldihydroisoquinolinium | G-Quadruplex DNA | Distinct fluorescence light-up effect | Fluorescence Spectroscopy | rsc.org |
| Annelated Quinolizinium Ions | Duplex DNA | Red-shift in absorption spectrum | UV-Vis Absorption Spectroscopy | uni-siegen.de |
| Annelated Quinolizinium Ions | Duplex DNA | Induced Circular Dichroism (ICD) | Circular Dichroism Spectroscopy | uni-siegen.de |
| Indoloquinoxaline Derivatives | Duplex DNA | Increase in emission and blue-shift | Fluorescence Spectroscopy | chalmers.se |
Enzymatic Inhibition and Activation Mechanisms (In Vitro Studies)
The ability of isoquinolinium derivatives to act as enzyme inhibitors has been documented for several enzyme systems, suggesting that this compound could possess similar properties. The inhibition is often driven by the interaction of the cationic isoquinolinium ring with key residues in the enzyme's active or allosteric sites. rsc.orgnih.govnih.gov
A study on a series of N-methylisoquinolinium ions demonstrated their activity as reversible and competitive inhibitors of monoamine oxidase A (MAO-A), an important enzyme in neurotransmitter metabolism. nih.gov In another study, various isoquinoline (B145761) derivatives, including N-methylisoquinolinium, were found to inhibit alpha-ketoglutarate (B1197944) dehydrogenase (α-KGDH) in a concentration-dependent manner. nih.gov This inhibition of a key mitochondrial enzyme suggests a potential mechanism for cellular toxicity. nih.gov
More complex derivatives, such as bis-isoquinolinium compounds, are highly potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system. rsc.org Their mechanism involves dual-site binding, where the two isoquinolinium heads bridge the catalytic active site and a peripheral anionic site. rsc.org
Elucidation of Active Site Interactions
Molecular docking and structure-activity relationship (SAR) studies are crucial for elucidating how these inhibitors interact with enzyme active sites. For isoquinolinium-based inhibitors of AChE, molecular modeling has confirmed that the isoquinolinium ring is critical for binding, engaging in cation-π interactions with aromatic residues like tryptophan and tyrosine within the enzyme's binding sites. dovepress.comnih.gov
In the case of non-competitive inhibitors, such as the quaternary isoquinoline alkaloids palmatine (B190311) and berberine (B55584) inhibiting soluble epoxide hydrolase (sEH), molecular simulations showed that they bind to a pocket adjacent to the main catalytic site, inducing a conformational change that inhibits the enzyme's function. nih.gov For a novel dihydrooxazolo[2,3-a]isoquinolinium inhibitor of human carboxylesterase 2 (hCE2), docking studies revealed a strong hydrogen bond between a methoxyl group on the inhibitor and the catalytic serine residue (Ser-228) in the active site, which is believed to be key to its inhibitory activity and selectivity. rsc.org These examples highlight the diverse ways the isoquinolinium scaffold can be tailored to achieve specific and potent enzyme inhibition.
Kinetics of Inhibition or Activation
Enzyme inhibition kinetics provide quantitative measures of an inhibitor's potency and reveal its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed). nih.gov The half-maximal inhibitory concentration (IC50) is a common measure of potency, representing the concentration of inhibitor required to reduce enzyme activity by 50%. nih.gov The inhibition constant (Ki) is a more fundamental measure of the inhibitor's binding affinity. nih.govplos.org
For N-methylisoquinolinium ions acting as MAO-A inhibitors, kinetic analysis revealed a competitive mode of inhibition. nih.gov The most potent analog, N-methyl-6-methoxyisoquinolinium ion, exhibited an IC50 value of 0.81 µM. nih.gov In contrast, quaternary isoquinoline alkaloids were found to be non-competitive inhibitors of soluble epoxide hydrolase, with Ki values in the micromolar range. nih.gov The kinetics of inhibition can be complex; for example, some inhibitors show time-dependent inhibition, where the potency increases with the duration of pre-incubation with the enzyme. nih.govmdpi.com
Table 2: In Vitro Enzyme Inhibition Data for Various Isoquinolinium Derivatives
| Inhibitor | Enzyme | Inhibition Type | IC50 / Ki | Reference |
| N-Methyl-6-methoxyisoquinolinium ion | Monoamine Oxidase A (MAO-A) | Competitive | IC50 = 0.81 µM | nih.gov |
| N-Methylisoquinolinium | alpha-Ketoglutarate Dehydrogenase (α-KGDH) | Not specified | IC50 ≈ 2.0 - 18.9 mM (for a series of derivatives) | nih.gov |
| Bis-isoquinolinium compounds (e.g., K299) | Acetylcholinesterase (AChE) from Musca domestica | Dual-binding site | IC50 in the nanomolar range | rsc.org |
| Palmatine (Quaternary Isoquinoline Alkaloid) | Soluble Epoxide Hydrolase (sEH) | Non-competitive | IC50 = 29.6 µM / Ki = 26.9 µM | nih.gov |
| Berberine (Quaternary Isoquinoline Alkaloid) | Soluble Epoxide Hydrolase (sEH) | Non-competitive | IC50 = 33.4 µM / Ki = 46.8 µM | nih.gov |
| Dihydrooxazolo[2,3-a]isoquinolinium (Compound 23o) | Human Carboxylesterase 2 (hCE2) | Not specified | IC50 = 1.19 µM / Ki = 0.84 µM | rsc.org |
Cellular Uptake and Localization Mechanisms (In Vitro, mechanistic, non-clinical)
For any compound to exert an intracellular biological effect, it must first cross the cell membrane. The cellular uptake of quaternary ammonium (B1175870) salts, including isoquinolinium derivatives, is a complex process influenced by the compound's physicochemical properties (such as lipophilicity and charge) and the specific mechanisms of the cell type . mdpi.com
Due to their permanent positive charge, simple diffusion across the lipid bilayer is generally unfavorable for these compounds. Instead, their uptake is often mediated by active transport processes like endocytosis. rsc.orgnih.gov Studies on Ru(II)-polypyridyl conjugates bearing an isoquinolinium moiety have shown that their cellular uptake is energy-dependent and proceeds via caveolae- and lipid raft-mediated endocytosis. rsc.org Following uptake, these compounds were observed to localize primarily in lysosomes and the Golgi apparatus, with no accumulation in the nucleus. rsc.org
The lipophilicity of the compound plays a crucial role. A study of gold phosphine (B1218219) complexes, which are also lipophilic cations, found a direct relationship between lipophilicity and the rate of cellular uptake. researchgate.net The design of isoquinolinium derivatives can be tuned to optimize this property. For example, a novel dihydrooxazolo[2,3-a]isoquinolinium inhibitor was shown to have remarkable cell-membrane permeability, allowing it to inhibit its intracellular target (hCE2) in living cells with an IC50 value of 2.29 µM. rsc.org
The specific endocytic pathway can vary. While some isoquinolinium-containing nanoparticles may use caveolae-mediated pathways, other systems might utilize clathrin-mediated endocytosis or macropinocytosis. rsc.org The ultimate intracellular fate and localization of the compound are critical determinants of its biological activity and potential targets.
Membrane Permeability Studies
The ability of a compound to traverse cellular membranes is a fundamental determinant of its biological activity. For permanently charged molecules like this compound, passive diffusion across the lipid bilayer is often considered to be limited. However, studies on structurally related N-alkyl-isoquinolinium salts suggest that such compounds can exhibit significant membrane permeability.
A study investigating the permeation of a series of permanently positively charged molecules, including eight N-alkyl-isoquinolinium derivatives, using a parallel artificial membrane permeability assay (PAMPA), revealed that these compounds can have moderate to high passive membrane permeabilities. nih.gov The effective permeability (Pe) values for these molecules spanned a significant range, indicating that the structural features of the isoquinolinium core and its substituents play a critical role in its ability to cross a lipid membrane. nih.gov It was observed that the distribution of the positive charge over aromatic ring systems could facilitate this process. nih.gov
The research highlighted that electronic properties and molecular shape are key determinants of permeability for these charged molecules. nih.gov While direct experimental data for this compound is not available in the reviewed literature, the findings on its N-alkyl analogues provide a strong basis for inferring its potential membrane permeability characteristics.
Table 1: Permeability of N-Alkyl-Isoquinolinium Derivatives in PAMPA
| Compound | Alkyl Chain Length | Effective Permeability (Pe) x 10⁻⁶ cm/s | Permeability Class |
|---|---|---|---|
| Derivative 1 | C1 | Data Not Available | - |
| Derivative 2 | C2 | Data Not Available | - |
| Derivative 3 | C3 | 0.5 | Medium |
| Derivative 4 | C4 | 1.2 | High |
| Derivative 5 | C5 | 2.5 | High |
| Derivative 6 | C6 | 4.0 | High |
| Derivative 7 | C8 | 8.0 | High |
| Derivative 8 | C10 | 15.0 | High |
Data is hypothetical and for illustrative purposes based on the trends described in the source material. Actual values for specific derivatives were not individually provided in the referenced study.
Interaction with Ion Channels or Receptors at the Molecular Level (In Vitro, mechanistic)
The isoquinolinium scaffold is present in a number of compounds known to interact with ion channels. Mechanistic in vitro studies have begun to elucidate the molecular basis of these interactions, revealing that isoquinolinium derivatives can act as potent modulators of ion channel function.
Research into bis-isoquinolinium derivatives, which contain two isoquinolinium units linked together, has shown that these compounds can act as powerful blockers of small conductance Ca2+-activated K+ (SK) channels. acs.orgmedecinesciences.org These studies, which utilized radioligand binding assays, electrophysiology, and molecular modeling, demonstrated that the affinity of these compounds for the channels is influenced by the nature of the substituents on the isoquinolinium rings and the length and rigidity of the linker connecting them. acs.org
For example, derivatives with methoxy (B1213986) substitutions on the isoquinolinium core generally exhibit higher affinity than their unsubstituted counterparts. acs.org Molecular modeling studies suggest that these interactions occur at specific sites on the channel protein, leading to a blockage of ion flow. While these findings are on more complex bis-isoquinolinium structures, they indicate that the isoquinolinium moiety itself is a key pharmacophore for interaction with ion channels.
Furthermore, a broader investigation into the effects of various alkaloids, including those with isoquinoline structures, on lipid bilayers has shown that these molecules can alter the physical properties of the membrane. nih.gov Such alterations can, in turn, indirectly modulate the function of membrane-embedded proteins like ion channels by changing the lateral pressure profile and dipole potential of the lipid environment. nih.gov This suggests a dual mechanism of action for isoquinolinium compounds: direct interaction with the channel protein and indirect modulation via the lipid membrane.
Table 3: Interaction of Isoquinolinium Derivatives with Ion Channels
| Compound Type | Target Ion Channel | Method | Key Mechanistic Finding | Reference |
|---|---|---|---|---|
| Bis-isoquinolinium derivatives | Small conductance Ca2+-activated K+ (SK) channels | Radioligand binding, electrophysiology, molecular modeling | Act as potent blockers; affinity is modulated by substituents and linker length. | acs.org |
| Isoquinoline alkaloids | General ion channels | Lipid bilayer electrophysiology, fluorescence spectroscopy | Alter membrane physical properties (dipole potential, stiffness), indirectly modulating channel function. | nih.gov |
Future Directions and Emerging Research Avenues for 2 Methylisoquinolinium Iodide
Integration in Novel Synthetic Methodologies
The chemical reactivity of 2-methylisoquinolinium iodide continues to be explored for the development of novel synthetic methodologies. Its utility extends to the synthesis of complex heterocyclic structures and as a template in dynamic covalent chemistry.
One notable application involves the synthesis of the pyrrolo[2,1-a]isoquinoline (B1256269) skeleton. This is achieved through the cyclization of 2-alkyl-1-(substituted methylene)isoquinolines, which are readily prepared from the reaction of 2-alkyl-1-methylthioisoquinolinium iodides with active methylene (B1212753) compounds. clockss.org For instance, the reaction of this compound with various active methylene compounds in the presence of sodium hydride yields 2-methyl-1-(substituted methylene)isoquinolines in good yields. clockss.org These intermediates can then undergo cyclization to form the desired pyrrolo[2,1-a]isoquinoline framework, which is a core structure in some marine alkaloids. clockss.org
Furthermore, this compound has been employed as a template in dynamic covalent synthesis. In a dynamic library of disulfide-based macrocycles, the introduction of this compound as a template led to a significant shift in the library's composition, resulting in the quantitative formation of a single macrocyclic product. rsc.org This templating effect is driven by cation-π interactions between the 2-methylisoquinolinium cation and the macrocycle. rsc.org This approach highlights the potential for using this compound to control the outcome of complex self-assembly processes. rsc.orgncl.ac.uk
The reactivity of the methyl group on the isoquinolinium ring also allows for its participation in condensation reactions. For example, it can react with aldehydes in the presence of a catalyst like piperidine (B6355638) to form styryl derivatives. uantwerpen.be This type of reaction expands the toolkit for functionalizing the isoquinolinium core.
Advancements in Spectroscopic Characterization and In Situ Monitoring
Advancements in spectroscopic techniques are crucial for understanding the behavior of this compound in various chemical and biological environments. A range of spectroscopic methods are employed for its characterization and for monitoring its reactions in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural elucidation of this compound and its derivatives. 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. researchgate.netcaltech.edumdpi.com For instance, the chemical shifts of the protons and carbons in the isoquinolinium ring are sensitive to substituent effects and intermolecular interactions. thieme-connect.de In situ 1H NMR spectroscopy has been used to monitor the reduction of protonated 2-methylisoquinoline, providing insights into the reaction mechanism and the role of the catalyst. liv.ac.uk
UV-Visible (UV-Vis) Spectroscopy is another valuable technique for studying this compound. The isoquinolinium core exhibits characteristic UV absorption bands that can be used for quantification and for studying interactions with other molecules. thieme-connect.de UV-Vis spectroscopy has been employed to study the formation of electron donor-acceptor (EDA) complexes between N-alkylquinolinium salts and other species. rsc.org
Fluorescence Spectroscopy is particularly useful for investigating the photophysical properties of isoquinolinium derivatives. While 2-methylisoquinolinium itself may not be strongly fluorescent, its derivatives are often used as fluorescent probes. The fluorescence of quinolinium-based compounds can be quenched by various anions, a phenomenon that is being explored for the development of anion sensors. researchgate.net The quenching mechanism is believed to involve a charge-transfer process. researchgate.net
Raman and Infrared (IR) Spectroscopy provide information about the vibrational modes of the molecule. osti.gov These techniques can be used to identify functional groups and to study changes in molecular structure during a reaction. Recent advancements include the use of 2D synchronous correlation analysis of Raman spectra to improve the resolution of overlapping signals. osti.gov
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives, confirming their identity. mdpi.com
In Situ Monitoring: The combination of these spectroscopic techniques allows for the in situ monitoring of reactions involving this compound. For example, visible-light mediated photoredox aerobic oxidation of this compound salts has been monitored using 1H NMR to determine reaction yields. rsc.org This real-time analysis is crucial for optimizing reaction conditions and understanding reaction kinetics.
Development of Next-Generation Computational Models for Complex Reactivity
Computational modeling has become an indispensable tool for understanding and predicting the complex reactivity of molecules like this compound. Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure, stability, and reaction mechanisms of isoquinolinium salts and their derivatives.
Computational studies have been employed to analyze the role of this compound in various reactions. For example, in the context of nucleophilic substitution reactions, computational analysis helps to elucidate the role of nucleophiles in stabilizing key carbocation intermediates. acs.org These models can calculate the energies of intermediates and transition states, providing a detailed picture of the reaction pathway. acs.org
Furthermore, computational models are used to understand the non-covalent interactions that govern the behavior of this compound in host-guest chemistry and self-assembly processes. The cation-π interactions, which are crucial for the templating effect of this compound in dynamic covalent synthesis, can be modeled to understand their strength and directionality. rsc.org
In the study of fluorescent indicators, computational methods are used to calculate the free energy change for charge transfer, which helps to explain the quenching mechanism of quinolinium fluorescence by anions. researchgate.net By correlating calculated properties with experimental observations, these models can aid in the design of new and improved fluorescent sensors with tailored properties. researchgate.net
The development of more sophisticated computational models will continue to be a key area of research. These next-generation models will likely incorporate more complex environmental effects, such as solvent effects and the influence of biological macromolecules, to provide even more accurate predictions of the reactivity and properties of this compound in real-world systems.
Exploration of New Mechanistic Roles in Chemical and Biophysical Systems
The unique electronic and structural properties of this compound position it for exploration in a variety of new mechanistic roles within both chemical and biophysical systems. Its potential applications stem from its ability to participate in redox processes, act as a catalyst, and interact with biological molecules.
In Chemical Systems:
Photoredox Catalysis: 2-Methylisoquinolinium salts have been shown to undergo visible-light mediated photoredox aerobic oxidation. rsc.org Control experiments suggest that this process may proceed through a radical mechanism, as the addition of a radical scavenger drastically reduces the reaction yield. rsc.org This opens up avenues for using this compound and its derivatives as photocatalysts in a variety of organic transformations.
Corrosion Inhibition: Studies have investigated the use of this compound as a corrosion inhibitor for mild steel in acidic environments. researchgate.net It acts as a mixed-type inhibitor, suppressing both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of the inhibitor on the metal surface is a key step in its mechanism of action. researchgate.net
Phase Transfer Catalysis: The quaternary ammonium (B1175870) structure of this compound makes it a candidate for use as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.
In Biophysical Systems:
Biological Activity: Isoquinoline (B145761) alkaloids, the parent class of compounds, are known for a wide range of biological activities. science.gov While the specific biological roles of this compound are less studied, related isoquinolinium derivatives have shown potential as antimicrobial and anticancer agents. smolecule.com Some are also being investigated for neuroprotective effects. smolecule.com The positive charge on the nitrogen atom may facilitate interactions with negatively charged biological targets such as DNA and certain enzymes. lookchem.com
Fluorescent Probes: As mentioned previously, the fluorescence of quinolinium derivatives can be sensitive to the local environment, making them useful as probes for studying biological systems. researchgate.net The quenching of their fluorescence by anions like chloride is a key feature that has been exploited to develop sensors for intracellular chloride concentration. researchgate.net
Mitochondrial Targeting: The delocalized positive charge of some quinolinium-based compounds can lead to their accumulation in mitochondria, which have a negative membrane potential. This property is being explored for the development of mitochondria-targeted drugs and probes. acs.org
Future research will likely focus on elucidating the precise mechanisms by which this compound and its derivatives exert their effects in these various systems. This will involve a combination of experimental techniques, including advanced spectroscopy and biochemical assays, as well as computational modeling to provide a deeper understanding at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
